N-Boc-D-histidine methyl ester

Description

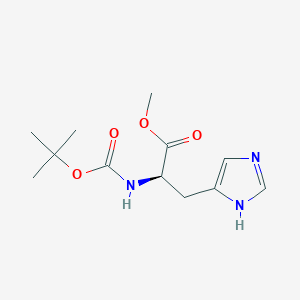

N-Boc-D-histidine methyl ester is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure comprises three key components:

- Boc (tert-butoxycarbonyl) group: Protects the α-amino group of histidine, ensuring stability during synthetic reactions .

- D-histidine backbone: The D-configuration distinguishes it from the naturally occurring L-form, offering resistance to enzymatic degradation in therapeutic peptides .

- Methyl ester: Protects the carboxylic acid group, enhancing solubility in organic solvents and facilitating coupling reactions .

Molecular Formula: C₁₂H₁₉N₃O₄

CAS Number: 149263-87-6

Applications:

- Intermediate in solid-phase peptide synthesis (SPPS).

- Chiral building block for non-natural peptides and enzyme inhibitors.

- Research tool for studying stereochemical effects in biological systems.

Properties

IUPAC Name |

methyl (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEVEEORUORBAX-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

N-Boc-D-histidine methyl ester is primarily utilized in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing self-coupling and facilitating the assembly of peptides with defined sequences. This is crucial for creating peptides that mimic natural biological functions or possess therapeutic properties.

Case Study: Synthesis of Bioactive Peptides

Research has demonstrated that histidine residues play critical roles in enzyme active sites and metal ion coordination. A study highlighted how this compound was used to synthesize a peptide that exhibited enhanced stability and biological activity due to the incorporation of histidine . Techniques such as nuclear magnetic resonance (NMR) spectroscopy were employed to analyze these interactions at a molecular level.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various bioactive compounds. Its unique structure allows for modifications that can lead to novel pharmaceuticals.

Example: Development of Peptidomimetics

The compound has been used in the development of peptidomimetics, which are designed to resist enzymatic degradation while maintaining biological activity. For instance, β3-amino acid derivatives synthesized from this compound have shown promise in mimicking natural peptides with improved oral bioavailability .

Structural Studies

This compound is also significant in structural biology studies. Its incorporation into peptides allows researchers to investigate conformational changes and stability under various conditions.

Research Findings: Conformational Constraints

A study focused on conformationally constrained histidines indicated that derivatives of this compound could be used to design peptides with specific folding patterns, enhancing their functional properties . This application underscores its importance in understanding protein dynamics and interactions.

Mechanism of Action

The mechanism by which N-Boc-D-histidine methyl ester exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids to form peptides. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis.

Molecular Targets and Pathways Involved:

Peptide Synthesis: The compound targets the amino group of histidine, allowing for selective coupling reactions.

Enzyme Studies: It may interact with enzymes that recognize histidine residues, providing insights into enzyme-substrate interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Boc-D-histidine methyl ester with structurally related compounds:

*Note: Fmoc derivatives require different deprotection strategies (e.g., piperidine) compared to Boc-protected compounds .

Key Comparison Points

Protecting Group Chemistry

- Boc vs. Fmoc :

Stereochemical Impact

- D vs. L Configuration: The D-form’s non-natural configuration reduces proteolytic cleavage, making it valuable in antimicrobial peptides . L-forms are standard in native peptide synthesis but lack metabolic stability .

Side Chain Functionality

- Imidazole (Histidine) vs. Thiol (Cysteine) :

Ester vs. Acid Forms

Biological Activity

N-Boc-D-histidine methyl ester is a derivative of the amino acid histidine, notable for its role in peptide synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the imidazole ring and a methyl ester functional group, which enhances its utility in various biochemical applications.

- Molecular Formula : C₁₂H₁₉N₃O₄

- Molecular Weight : Approximately 253.30 g/mol

The presence of the Boc group allows for selective reactions, making it an important building block in synthetic organic chemistry. This compound serves as a precursor in synthesizing bioactive peptides, which are crucial for various biological functions.

Biological Relevance

This compound exhibits biological activity primarily through its incorporation into peptide structures. Histidine residues are critical for enzyme active sites and play significant roles in metal ion coordination and proton transfer. The D-enantiomer, while less characterized than its L-counterpart, provides insights into racemic mixtures in biological systems.

Table 1: Comparison of Histidine Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Boc-L-histidine methyl ester | C₁₂H₁₉N₃O₄ | L-enantiomer; more biologically active |

| D-Histidine methyl ester | C₇H₁₁N₃O₂ | Lacks Boc protection; simpler structure |

| N-Boc-L-histidine | C₁₃H₁₉N₃O₂ | Contains an additional carboxyl group |

| N(α), N-(im)-Di-Boc-L-histidine methyl ester | C₁₇H₂₇N₃O | Contains two Boc groups; enhances stability |

Mechanistic Insights

Research has shown that histidine residues can significantly influence protein folding, stability, and interactions with ligands. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to analyze these interactions at a molecular level .

Case Study: Protonation Dynamics

A study focusing on the gas-phase structure of protonated histidine and its methyl ester revealed that both ions exhibit three equivalent fast hydrogens and one slower exchangeable hydrogen. This slower exchange is attributed to strong intramolecular hydrogen bonding within the imidazole ring . Such dynamics are crucial for understanding how modifications to histidine affect its reactivity and biological function.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often starting from L-histidine. One notable method involves the asymmetric transformation of L-histidine using tartaric acid and aldehydes in an acetic acid medium, yielding D-histidine derivatives efficiently .

Research Findings

- Antimicrobial Activity : this compound derivatives have been studied for their antimicrobial properties. Research indicates that certain peptide derivatives exhibit mild to moderate activity against Gram-positive bacteria and fungi such as A. niger .

- Peptide Synthesis : The compound's ability to act as a building block for complex peptides has been demonstrated in various studies, highlighting its importance in developing therapeutic agents .

- Stability and Bioavailability : The structural modifications provided by the Boc group enhance the stability of peptides against enzymatic degradation, potentially improving oral bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Boc-D-histidine methyl ester, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Boc-protection of D-histidine followed by esterification. Key steps include:

- Boc Protection : React D-histidine with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., dioxane/water with NaHCO₃) .

- Methyl Esterification : Use thionyl chloride (SOCl₂) in methanol or trimethylsilyl diazomethane (TMS-diazomethane) for mild esterification .

- Optimization : Reaction temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of Boc anhydride), and pH control (8–9) are critical to minimize racemization and side reactions.

Q. What purification techniques are effective for isolating this compound from byproducts?

- Methodology :

- Liquid-Liquid Extraction : Separate unreacted reagents using ethyl acetate and aqueous phases (e.g., NaHCO₃ wash to remove acidic impurities) .

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves Boc-protected intermediates from residual histidine or ester derivatives .

- Crystallization : Recrystallize from diethyl ether/hexane mixtures to enhance purity (>98%) .

Q. How is the compound characterized, and what analytical standards should be applied?

- Methodology :

- NMR : ¹H/¹³C NMR confirms Boc-group integrity (δ 1.4 ppm for tert-butyl) and ester methyl protons (δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 286.2) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect enantiomeric impurities .

Advanced Research Questions

Q. How can experimental design methodologies optimize this compound synthesis for scalability?

- Methodology :

- Taguchi Method : Identify critical parameters (e.g., catalyst concentration, temperature) via orthogonal arrays. For methyl esters, catalyst concentration often dominates yield variance (77.5% contribution in biodiesel studies) .

- Response Surface Methodology (RSM) : Model non-linear interactions (e.g., pH vs. temperature) to predict optimal conditions. Central composite designs reduce experimental runs by 60% while maximizing yield .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodology :

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and kinetic modeling (Arrhenius equation predicts shelf-life) .

- Protection Strategies : Lyophilization under argon or storage with molecular sieves minimizes hydrolysis. Stability in DMSO (≤1 mM) is preferable for biological assays .

Q. How does this compound function in peptide synthesis, and what are common side reactions?

- Methodology :

- Solid-Phase Peptide Synthesis (SPPS) : Couple using HBTU/HOBt activation. Steric hindrance from the Boc group reduces racemization (<1%) compared to Fmoc strategies .

- Side Reactions : Histidine imidazole side-chain alkylation (e.g., during Emoc deprotection) is minimized using orthogonal protecting groups (e.g., Trt) .

Q. How should researchers address contradictory data in Boc-protection efficiency across studies?

- Methodology :

- Meta-Analysis : Compare Boc-deprotection rates (e.g., TFA vs. HCl/dioxane) under standardized conditions. Contradictions often arise from solvent polarity (dielectric constant >30 reduces Boc stability) .

- Kinetic Profiling : Use stopped-flow NMR to track deprotection half-lives. For example, TFA (20% v/v) cleaves Boc in 5 minutes at 25°C, while HCl requires 12 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.